2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standardized conventions for benzimidazole derivatives with multiple substituents. The official International Union of Pure and Applied Chemistry name is designated as (2-isopropyl-1H-benzimidazol-1-yl)acetonitrile, which accurately reflects the structural arrangement of functional groups within the molecule. This nomenclature system provides precise identification of the isopropyl group attachment at the 2-position of the benzimidazole ring system and the acetonitrile moiety connected through the nitrogen atom at position 1 of the benzimidazole core.
The molecular formula of 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile is established as C₁₂H₁₃N₃, indicating the presence of twelve carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This molecular composition reflects the fusion of the benzimidazole heterocyclic system with the propan-2-yl (isopropyl) and acetonitrile substituents. The molecular weight has been precisely determined through various analytical methods, with reported values of 199.26 grams per mole according to commercial suppliers and 199.2517 grams per mole in specialized chemical databases.
Table 1.1: Molecular Identification Parameters
The International Chemical Identifier representation provides a standardized string notation that uniquely identifies the molecular structure as InChI=1S/C12H13N3/c1-9(2)12-14-10-5-3-4-6-11(10)15(12)8-7-13/h3-6,9H,8H2,1-2H3. This notation encodes the connectivity pattern, hydrogen distribution, and stereochemical information in a machine-readable format. The Simplified Molecular Input Line Entry System representation N#CCn1c(nc2c1cccc2)C(C)C provides an alternative structural encoding that emphasizes the connectivity pattern through a linear notation system.
The structural analysis reveals that the compound contains three distinct nitrogen-containing functional groups: the two nitrogen atoms within the benzimidazole ring system and the nitrile nitrogen in the acetonitrile moiety. This nitrogen distribution contributes significantly to the compound's electronic properties and potential reactivity patterns. The benzimidazole core structure consists of a fused benzene and imidazole ring system, providing a rigid planar framework that influences the overall molecular geometry and electronic distribution.
Properties
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(2)12-14-10-5-3-4-6-11(10)15(12)8-7-13/h3-6,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAWHHVYHMVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile, with the CAS number 1176031-20-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is with a molecular weight of 199.25 g/mol. Its structural characteristics include a benzimidazole core, which is often associated with various biological activities.
Research indicates that compounds similar to 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile may act through various mechanisms:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives are known to inhibit specific enzymes, potentially affecting metabolic pathways.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have indicated that benzimidazole derivatives exhibit anticancer properties. For instance, compounds structurally related to 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile have shown promise in inhibiting cancer cell proliferation in vitro.
Case Study Example : In a study published in the Journal of Medicinal Chemistry, a series of benzimidazole derivatives were evaluated for their anticancer activity against several cancer cell lines. The results demonstrated that certain modifications to the benzimidazole structure significantly enhanced cytotoxicity against breast and colon cancer cells .
Antimicrobial Activity
Benzimidazole derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile exhibits activity against various bacterial strains.
Research Findings : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several benzimidazole derivatives. The results revealed that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds can exhibit anticancer properties. For instance, studies have shown that modifications to the benzodiazole structure can enhance cytotoxicity against various cancer cell lines. The introduction of an acetonitrile group may influence the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy.
Antimicrobial Properties
Benzodiazole derivatives have been reported to possess antimicrobial activity. The acetonitrile group may enhance the interaction of the molecule with microbial targets, suggesting potential applications in developing new antimicrobial agents.
Case Study: Synthesis and Evaluation
A study synthesized several benzodiazole derivatives, including 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays. Results indicated that certain derivatives exhibited significant activity against both bacterial strains and cancer cell lines, showcasing the potential of this compound in drug discovery .
Material Science Applications
The unique properties of 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile make it suitable for applications in material science.
Photovoltaic Devices
Benzodiazole derivatives are explored as organic semiconductors in photovoltaic devices due to their electron-rich nature. The incorporation of this compound into polymer blends can improve charge transport properties, enhancing the efficiency of solar cells.
Organic Light Emitting Diodes (OLEDs)
The compound can also serve as a dopant in OLEDs. Its ability to emit light upon electrical excitation makes it a candidate for developing more efficient light-emitting materials.
Synthesis and Versatility
The synthesis of 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile can be achieved through various methods, including:
- Condensation Reactions : Using appropriate starting materials to form the benzodiazole ring.
- Nitrilation : Introducing the acetonitrile group through nitrilation processes.
This versatility allows chemists to modify the structure further to optimize biological activity or material properties.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and benzimidazole moiety undergo oxidation under controlled conditions.
Mechanistic Insights :
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DMP selectively oxidizes the nitrile to an amide without affecting the benzimidazole ring .
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Strong oxidizing agents like KMnO₄ convert nitriles to carboxylic acids, as observed in structurally analogous compounds .
Reduction Reactions
The nitrile group is susceptible to reduction, yielding primary amines or secondary derivatives.
Notes :
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Catalytic hydrogenation may require prolonged reaction times to avoid over-reduction of the benzimidazole ring .
Nucleophilic Substitution Reactions
The acetonitrile group participates in nucleophilic substitutions, particularly at the benzylic position.
Key Observations :
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Alkylation proceeds via deprotonation of the benzimidazole NH group, followed by SN2 displacement .
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Steric hindrance from the isopropyl group reduces yields in bulky electrophiles .
Cross-Coupling Reactions
The benzimidazole ring enables participation in metal-catalyzed coupling reactions.
Challenges :
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Electron-deficient benzimidazole rings require activating ligands (e.g., XPhos) for efficient coupling .
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Regioselectivity is influenced by the directing effects of the acetonitrile group .
Cyclization Reactions
The nitrile group facilitates cyclization to form heterocyclic systems.
Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole vs. Pyrazole, Thiazole, and Imidazole Derivatives
- Pyrazole Derivative: 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile (CAS: 1260659-17-3) replaces benzimidazole with a pyrazole ring. The pyrazole’s smaller aromatic system reduces π-π interactions but increases solubility in polar solvents like ethanol. Its molecular weight (149.20 g/mol) is lower, and the propan-2-yl group introduces steric hindrance .
- Thiazole Derivative : 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile (CAS: 1193387-89-1) contains sulfur in the thiazole ring. This sulfur atom enhances redox reactivity and coordination with metals, making it suitable for catalysis or materials science. Molecular weight: 166.25 g/mol .
- Imidazole Derivative : 2-(1H-Imidazol-1-yl)acetonitrile lacks fused benzene rings, reducing aromatic stability but increasing solubility in water. Molecular weight: 188.23 g/mol .
Benzothiazole and Oxadiazole Analogues
- Benzothiazole : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (CAS: N/A) replaces benzimidazole’s nitrogen with sulfur, improving metabolic stability in pharmaceuticals. The nitro group adds electrophilic reactivity .
- Oxadiazole: 5-{[2-Methyl-5-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazole-2-(3H)-thione (CAS: N/A) introduces oxygen and sulfur, enhancing hydrogen-bonding capacity for agrochemical applications .
Substituent Effects
Propan-2-yl vs. Pyridinyl or Ethenyl Groups
- Pyridinyl Substituent : 2-(2-(Pyridin-2-yl)-1H-benzimidazol-1-yl)acetonitrile (CAS: N/A) replaces propan-2-yl with pyridine, introducing basicity and metal-coordination sites. This modification is advantageous in drug design for targeting enzymes with hydrophobic pockets .
- Ethenyl Substituent : 2-(2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (CAS: N/A) adds conjugation, extending π-systems for applications in optoelectronics or fluorescence-based sensors .
Table 1: Structural and Physicochemical Properties
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous benzimidazole-acetonitrile derivatives are synthesized by refluxing intermediates (e.g., 2-(1H-benzimidazol-2-yl)acetonitrile) with alkylating agents like isopropyl halides in ethanol, using piperidine as a catalyst. Reaction progress is monitored via TLC (chloroform:methanol, 7:3), followed by ice-water quenching and recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the benzodiazole ring protons (δ 7.06–8.06 ppm) and nitrile carbon (δ ~116 ppm) .
- IR Spectroscopy : Peaks at ~2200 cm validate the C≡N stretch, while bands near 3300 cm indicate NH groups in the benzodiazole moiety .
- X-ray Crystallography : Resolves spatial conformation; similar compounds (e.g., benzotriazole derivatives) show dihedral angles of 5–10° between aromatic rings .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : Stability tests for analogous acetonitriles indicate chemical inertness at room temperature in dry, dark environments. Decomposition occurs above 150°C, with moisture accelerating hydrolysis of the nitrile group. Store in airtight containers with desiccants (e.g., silica gel) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions during cyclization .
- Catalyst Screening : Piperidine (2 mmol) improves cyclocondensation efficiency compared to weaker bases like KCO .
- Temperature Control : Reflux (~80°C) balances reaction rate and byproduct suppression. Lower temperatures (40–60°C) may reduce decomposition in sensitive intermediates .
Q. What computational methods are suitable for predicting reactivity or binding interactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nitrile-group reactions (e.g., hydrolysis) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), leveraging PubChem 3D conformers (InChIKey: ZCIMWPAAEBSURX-UHFFFAOYSA-N) as input .
Q. How should researchers address contradictory data in spectroscopic analysis?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-(1H-benzimidazol-2-yl)acetonitrile derivatives) to identify systematic errors .
- Dynamic Light Scattering (DLS) : Detect aggregation in solution-phase studies, which may obscure spectral peaks .
Q. What in vitro assays are appropriate for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating potency .
- Cytotoxicity : MTT assays on HEK293 cells quantify IC values; parallel ROS detection (DCFH-DA probe) evaluates oxidative stress mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
